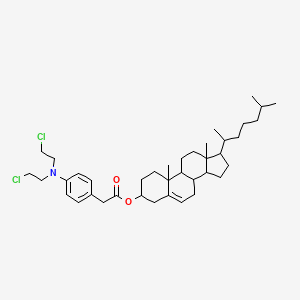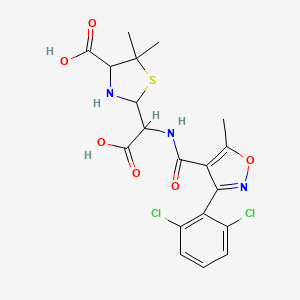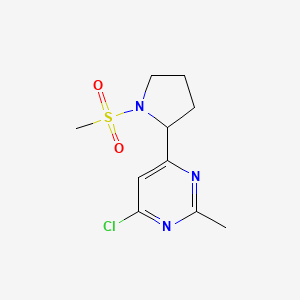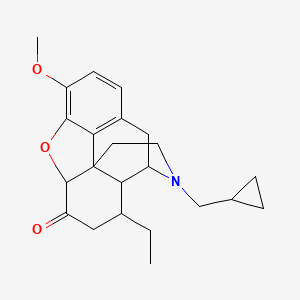
Fenesterin.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenesterin is a synthetic compound with the chemical formula C23H36N2O2. It is known for its applications in various fields, including medicine and industry. Fenesterin is particularly recognized for its role as a 5-alpha reductase inhibitor, which makes it valuable in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia.
准备方法
Synthetic Routes and Reaction Conditions
Fenesterin is synthesized through a multi-step process that involves the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the steroidal backbone, which is then modified to introduce the necessary functional groups. Common reagents used in the synthesis include tert-butylamine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Fenesterin involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required standards for pharmaceutical use.
化学反应分析
Types of Reactions
Fenesterin undergoes several types of chemical reactions, including:
Oxidation: Fenesterin can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.
科学研究应用
Fenesterin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroidal chemistry and enzyme inhibition.
Biology: Fenesterin is studied for its effects on cellular processes and enzyme activity.
Medicine: The compound is used in the treatment of benign prostatic hyperplasia and androgenetic alopecia due to its ability to inhibit 5-alpha reductase.
Industry: Fenesterin is used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用机制
Fenesterin exerts its effects by inhibiting the enzyme 5-alpha reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, Fenesterin reduces the levels of DHT, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and androgenetic alopecia. The molecular targets include the enzyme 5-alpha reductase and the androgen receptor pathways.
相似化合物的比较
Similar Compounds
Finasteride: Another 5-alpha reductase inhibitor used for similar medical conditions.
Dutasteride: A more potent inhibitor of 5-alpha reductase with a broader spectrum of activity.
Uniqueness
Fenesterin is unique in its specific binding affinity and selectivity for the type II 5-alpha reductase enzyme. This selectivity makes it particularly effective in treating conditions that are specifically mediated by this enzyme, such as benign prostatic hyperplasia and androgenetic alopecia.
Conclusion
Fenesterin is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its ability to inhibit 5-alpha reductase makes it a valuable tool in the treatment of various conditions and a subject of ongoing scientific research.
属性
分子式 |
C39H59Cl2NO2 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC 名称 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |
InChI 键 |
SPJCRMJCFSJKDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

